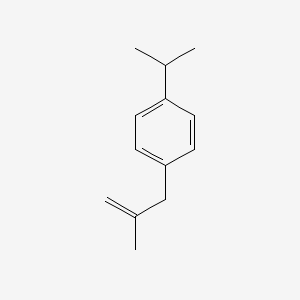

3-(4-Isopropylphenyl)-2-methyl-1-propene

Description

3-(4-Isopropylphenyl)-2-methyl-1-propene is an organic compound featuring a propene backbone substituted with a methyl group at the 2-position and a 4-isopropylphenyl group at the 3-position. Its IUPAC name, 1-propan-2-yl-4-prop-2-enylbenzene (CAS: 3897-64-1), highlights its structure: a benzene ring with a 4-isopropyl substituent and a propenyl chain containing a methyl branch .

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,11H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCGFLDIFMWUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548843 | |

| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105737-89-1 | |

| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method for synthesizing 3-(4-Isopropylphenyl)-2-methyl-1-propene involves the Friedel-Crafts alkylation of 4-isopropylbenzene with 2-methylpropene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-isopropylphenyl is coupled with a halogenated 2-methylpropene in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(4-Isopropylphenyl)-2-methyl-1-propene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Isopropylbenzaldehyde, 4-Isopropylbenzoic acid.

Reduction: 3-(4-Isopropylphenyl)-2-methylpropane.

Substitution: 4-Isopropyl-2-methyl-1-bromo-1-propene.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity and interactions with various biomolecules.

Medicine:

- Explored for its potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Propene vs. Propenone Derivatives

The target compound differs from chalcone derivatives (e.g., (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on) in its lack of a ketone group. This distinction impacts polarity, solubility, and reactivity:

- Chalcone derivatives (e.g., Compound 4): Polar propenone backbone increases hydrogen-bonding capacity, influencing solubility and biological target interactions .

Table 1: Key Structural and Physical Properties

| Compound Name | Functional Group | Molecular Weight (g/mol) | LogP* (Predicted) |

|---|---|---|---|

| 3-(4-Isopropylphenyl)-2-methyl-1-propene | Propene | ~174.3 | ~4.2 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | Propenone | 341.2 | ~3.8 |

| 2-Propen-1-one, 1-(4-methoxyphenyl)-3-(4-methylphenyl)-, (Z) | Propenone | 252.1 | ~2.9 |

*LogP values estimated using fragment-based methods.

Cytotoxic Activity and Mechanism

While the target compound’s bioactivity is undocumented, chalcone derivatives with the 4-isopropylphenyl group demonstrate significant cytotoxicity:

- Compound 4 : IC50 = 22.41 µg/mL against MCF-7 cells, indicating potent inhibition of cancer cell proliferation .

- Mechanistic Insight : Chalcones likely interact with tubulin or DNA, but the absence of a ketone group in the propene derivative suggests divergent mechanisms, possibly involving alkylation or radical-mediated pathways.

Biological Activity

3-(4-Isopropylphenyl)-2-methyl-1-propene, also known by its CAS number 105737-89-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 3-(4-Isopropylphenyl)-2-methylpropene

- Molecular Formula : C13H18

- Molecular Weight : 178.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on human health.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Amoxicillin) | 8 | Escherichia coli |

Note: TBD indicates that specific MIC data for the compound is still under investigation.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, based on the structure-activity relationship (SAR) observed in similar compounds, several hypotheses can be made:

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and ultimately cell lysis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of various phenolic compounds, this compound was tested against several strains of bacteria. Preliminary results indicated a promising inhibitory effect on Staphylococcus aureus, with further studies required to quantify the MIC.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. Results showed that at lower concentrations, the compound did not exhibit significant cytotoxic effects, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.